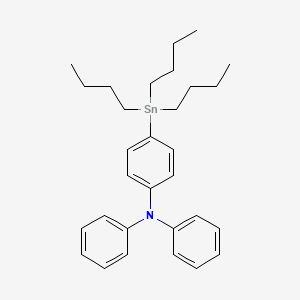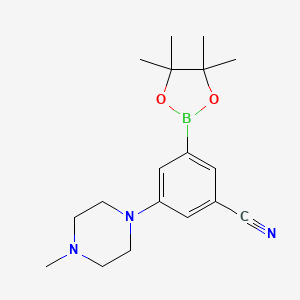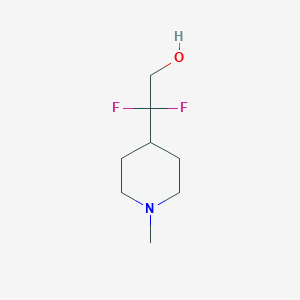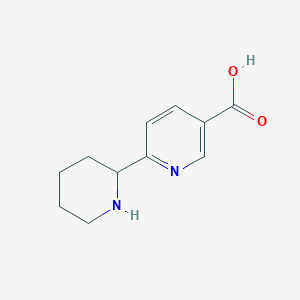
Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique: est un composé organique de formule moléculaire C9H7FN2O2 et de masse moléculaire 194,16 g/mol . Ce composé est un dérivé de l'acide benzoïque, caractérisé par la présence de substituants amino, cyano et fluoro sur le cycle aromatique, ainsi que par un groupe ester méthylique. Il est couramment utilisé dans diverses réactions chimiques et trouve des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique implique généralement l'estérification du dérivé d'acide benzoïque correspondant. Une méthode courante est la réaction de l'acide 5-amino-2-cyano-3-fluorobenzoïque avec du méthanol en présence d'un catalyseur acide fort, tel que l'acide sulfurique, pour former l'ester méthylique . La réaction est généralement réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle: Dans un contexte industriel, la production de l'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels, tels que la température et la pression, peuvent optimiser le processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions: L'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique subit diverses réactions chimiques, notamment :
Réactions de substitution: Les groupes amino et cyano sur le cycle aromatique peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de dérivés substitués.
Réactions d'oxydation et de réduction: Le composé peut subir une oxydation pour former des quinones correspondantes ou une réduction pour donner des amines.
Hydrolyse d'ester: Le groupe ester méthylique peut être hydrolysé en milieu acide ou basique pour donner l'acide carboxylique correspondant.
Réactifs et conditions courantes :
Substitution nucléophile: Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation: Des oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Hydrolyse: Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont appliquées pour l'hydrolyse d'ester.
Produits principaux: Les produits principaux formés à partir de ces réactions comprennent des dérivés d'acide benzoïque substitués, des quinones, des amines et des acides carboxyliques, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique présente une large gamme d'applications dans la recherche scientifique, notamment :
Chimie: Il est utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes. Ses groupes fonctionnels uniques en font un intermédiaire polyvalent dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Les chercheurs examinent ses interactions avec les cibles biologiques pour développer de nouveaux agents thérapeutiques.
Médecine: Il sert de précurseur pour la synthèse de composés pharmaceutiques. Ses dérivés sont explorés pour leur utilisation potentielle dans le développement de médicaments.
Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques en font un élément précieux dans le développement de matériaux avancés dotés de fonctionnalités spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. Les groupes amino et cyano peuvent participer à des liaisons hydrogène et des interactions électrostatiques avec les protéines et les enzymes, affectant ainsi leur activité. Le substituant fluoro peut améliorer la lipophilie du composé, facilitant sa pénétration dans les membranes biologiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
Benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-amino-2-cyano-3-fluoro-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The fluoro substituent can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Acide benzoïque, 2-amino-5-cyano-3-fluoro-, ester méthylique
- Acide benzoïque, 2-amino-5-chloro-, ester méthylique
- Ester méthylique de l'acide 2-amino-5-bromo-3-fluoro-benzoïque
Comparaison: L'acide benzoïque, 5-amino-2-cyano-3-fluoro-, ester méthylique est unique en raison de la combinaison spécifique de substituants amino, cyano et fluoro sur le cycle aromatique. Cette combinaison confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires. Par exemple, la présence du groupe cyano peut améliorer la réactivité du composé dans les réactions de substitution nucléophile, tandis que le substituant fluoro peut influencer sa lipophilie et son activité biologique. Ces caractéristiques uniques en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
methyl 5-amino-2-cyano-3-fluorobenzoate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3H,12H2,1H3 |
Clé InChI |
ACXXHFOSZGAOEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)N)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)







![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)



![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)

